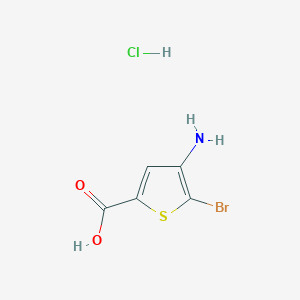![molecular formula C15H15NO3 B1376973 3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1415719-16-2](/img/structure/B1376973.png)
3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions . For instance, the synthesis of 1,2-disubstituted bicyclo [2.1.1]hexanes involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps . For example, the synthesis of 1,2-disubstituted bicyclo [2.1.1]hexanes involves a [2 + 2] cycloaddition .Scientific Research Applications
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : Bicyclo[2.1.1]hexanes are incorporated in newly developed bio-active compounds and are playing an increasingly important role .
- Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
- Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
- Scientific Field : Chemical Manufacturing .
- Application Summary : This compound is used in early discovery research as part of a collection of rare and unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of using this compound in research are not specified .
- Scientific Field : Biological Evaluation .
- Application Summary : These compounds are used in the treatment of HeLa cells and CT26 cells .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : Actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment .
Bicyclo[2.1.1]hexane Compounds
3-Oxabicyclo[3.2.0]heptane-2,4-dione
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5-Pyrimidines]
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : Bicyclo[2.1.1]hexanes are incorporated in newly developed bio-active compounds and are playing an increasingly important role .
- Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
- Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
- Scientific Field : Chemical Manufacturing .
- Application Summary : This compound is used in early discovery research as part of a collection of rare and unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of using this compound in research are not specified .
- Scientific Field : Biological Evaluation .
- Application Summary : These compounds are used in the treatment of HeLa cells and CT26 cells .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : Actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment .
Bicyclo[2.1.1]hexane Compounds
3-Oxabicyclo[3.2.0]heptane-2,4-dione
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5-Pyrimidines]
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : Bicyclo[2.1.1]hexanes are incorporated in newly developed bio-active compounds and are playing an increasingly important role .
- Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
- Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
- Scientific Field : Chemical Manufacturing .
- Application Summary : This compound is used in early discovery research as part of a collection of rare and unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of using this compound in research are not specified .
- Scientific Field : Biological Evaluation .
- Application Summary : These compounds are used in the treatment of HeLa cells and CT26 cells .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : Actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment .
Bicyclo[2.1.1]hexane Compounds
3-Oxabicyclo[3.2.0]heptane-2,4-dione
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5-Pyrimidines]
properties
IUPAC Name |
3-(4-acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8(17)9-4-6-10(7-5-9)16-13(18)11-12(14(16)19)15(11,2)3/h4-7,11-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFUIAOMZQDUAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C3(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157162 |
Source


|
| Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(4-acetylphenyl)-6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
1415719-16-2 |
Source


|
| Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(4-acetylphenyl)-6,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(4-acetylphenyl)-6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)

![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)


![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)


![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)


![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)
